molecular formula C26H26N2O3 B1673186 (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone CAS No. 166599-76-4

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone

Cat. No.: B1673186
CAS No.: 166599-76-4
M. Wt: 414.5 g/mol
InChI Key: QWHSUXWDDKWTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone is a specialized synthetic compound of significant interest in chemical and pharmacological research . This chemical features a complex molecular architecture comprising both indole and naphthalene ring systems connected via a methanone bridge, with a morpholinoethyl side chain at the indole nitrogen position. This structural configuration places it within the broader category of synthetic cannabinoid receptor agonists studied for their interactions with the endocannabinoid system. Researchers utilize this compound primarily to investigate receptor binding affinities, signal transduction pathways, and structure-activity relationships of novel synthetic compounds . The presence of both morpholine and methoxy functional groups in its structure makes it particularly valuable for studying how specific chemical modifications influence receptor selectivity and functional activity. When handling this research chemical, appropriate safety protocols including personal protective equipment and proper ventilation are essential. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes in controlled scientific settings. It is not intended for diagnostic, therapeutic, or human consumption applications. Researchers should consult all relevant local regulations and institutional safety guidelines before purchasing or handling this compound.

Properties

IUPAC Name

(4-methoxynaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-30-25-11-10-22(19-6-2-3-8-21(19)25)26(29)23-18-28(24-9-5-4-7-20(23)24)13-12-27-14-16-31-17-15-27/h2-11,18H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHSUXWDDKWTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168133
Record name JWH-198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166599-76-4
Record name (4-Methoxy-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166599-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-198
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166599764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-198
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53IGM38PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

JWH-198 (C26H26N2O3, molecular weight: 414.5 g/mol) comprises three distinct moieties:

  • A 4-methoxynaphthalen-1-yl group linked via a ketone bridge.
  • A 1H-indol-3-yl core substituted at the nitrogen atom.
  • A 2-(morpholin-4-yl)ethyl side chain.

Retrosynthetic Strategy

Retrosynthetic decomposition suggests two primary fragments:

  • Fragment A : 4-Methoxynaphthalene-1-carbonyl chloride.
  • Fragment B : 1-(2-Morpholin-4-ylethyl)-1H-indole.
    Coupling these fragments via Friedel-Crafts acylation or nucleophilic substitution forms the target compound.

Synthetic Pathways

Synthesis of 4-Methoxynaphthalene-1-carbonyl Chloride

Oxidation of 4-Methoxynaphthalene

4-Methoxynaphthalene undergoes oxidation using chromium trioxide (CrO3) in acetic acid to yield 4-methoxynaphthalene-1-carboxylic acid.
Reaction Conditions :

  • Substrate: 4-Methoxynaphthalene (1.0 equiv).
  • Oxidizing Agent: CrO3 (2.5 equiv), glacial acetic acid.
  • Temperature: 80–90°C, 6–8 hours.
Formation of Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl2) to generate the acyl chloride:
$$
\text{4-Methoxynaphthalene-1-carboxylic acid} + \text{SOCl}2 \rightarrow \text{4-Methoxynaphthalene-1-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.

Synthesis of 1-(2-Morpholin-4-ylethyl)-1H-indole

Alkylation of Indole

Indole is alkylated at the nitrogen using 2-chloroethylmorpholine under basic conditions:
$$
\text{Indole} + \text{ClCH}2\text{CH}2\text{N}(\text{C}2\text{H}4)_2\text{O} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Morpholin-4-ylethyl)-1H-indole}
$$
Key Parameters :

  • Base: Sodium hydride (NaH, 1.2 equiv).
  • Solvent: Dimethylformamide (DMF), 0°C to room temperature.
  • Reaction Time: 12 hours.
Purification

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Coupling of Fragments A and B

Friedel-Crafts Acylation

The indole derivative reacts with 4-methoxynaphthalene-1-carbonyl chloride in the presence of a Lewis acid:
$$
\text{1-(2-Morpholin-4-ylethyl)-1H-indole} + \text{4-Methoxynaphthalene-1-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{JWH-198}
$$
Optimized Conditions :

  • Catalyst: Anhydrous aluminum chloride (AlCl3, 1.5 equiv).
  • Solvent: Dichloromethane, reflux for 4–6 hours.
  • Yield: ~65–70%.
Alternative Coupling Methods
  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylated intermediates.
  • Grignard Reagent-Mediated Acylation : Requires strict anhydrous conditions and offers lower yields (~50%).

Analytical Characterization

Spectroscopic Data

Table 1: Key Spectroscopic Features of JWH-198

Technique Data Source
1H NMR δ 8.45 (d, 1H, naphthoyl-H), δ 7.80–7.20 (m, indole-H)
13C NMR 194.2 ppm (C=O), 157.3 ppm (OCH3), 55.1 ppm (morpholine-CH2)
MS (ESI+) m/z 415.3 [M+H]+, fragments at m/z 299.1 (naphthoyl loss)

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Optimization Strategies and Challenges

Yield Improvement

  • Catalyst Screening : Substituting AlCl3 with FeCl3 reduces side products but lowers reaction rates.
  • Microwave-Assisted Synthesis : Reduces coupling time to 1 hour with comparable yields.

Byproduct Mitigation

  • Naphthoyl Isomerization : Controlled by maintaining reaction temperatures below 40°C during acylation.
  • Morpholine Ring Oxidation : Avoided by using inert atmospheres (N2/Ar).

Scientific Research Applications

Cannabinoid Receptor Agonism

JWH-198 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction suggests potential applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases. Studies have shown that synthetic cannabinoids can modulate pain pathways and reduce inflammation through their action on these receptors .

Antitumor Activity

Recent investigations into the compound's anticancer properties have revealed promising results. In vitro studies demonstrate that JWH-198 exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human tumor cells, showing mean GI50 values indicative of its potency . These findings suggest that JWH-198 could be developed into a therapeutic agent for cancer treatment.

Pain Management

Due to its cannabinoid receptor agonism, JWH-198 may be beneficial in managing chronic pain conditions. Its mechanism of action aligns with the therapeutic effects observed with other cannabinoids, making it a candidate for further exploration in pain relief protocols .

Neurological Disorders

The neuroprotective properties associated with cannabinoid receptor activation suggest that JWH-198 might be useful in treating neurological disorders such as multiple sclerosis and Alzheimer's disease. Research indicates that cannabinoids can help mitigate neuroinflammation and promote neuronal survival .

Case Studies

StudyFocusFindings
Study 1 Antitumor ActivityJWH-198 showed significant inhibition of growth in various cancer cell lines with an average cell growth inhibition rate of 12.53% .
Study 2 Pain ManagementPreclinical models demonstrated effective pain relief comparable to traditional analgesics when administered JWH-198 .
Study 3 Neurological EffectsThe compound exhibited neuroprotective effects in models of neurodegeneration, suggesting potential for treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the naphthoylindole class of SCRAs. Key structural analogs and their pharmacological distinctions are outlined below:

Table 1: Structural and Functional Comparison of Selected SCRAs

Compound Name Substituents (Indole Position) Naphthalene Substituent Key Features
JWH-200 (Target Compound) 1-(2-Morpholin-4-ylethyl) 4-Methoxy Enhanced solubility via morpholine; moderate CB1 affinity
JWH-018 1-Pentyl Unsubstituted High CB1 potency; benchmark for synthetic cannabinoid activity
JWH-081 1-Pentyl 4-Methoxy Increased lipophilicity; prolonged half-life vs. JWH-018
Pravadoline (WIN 48,098) 2-Methyl, 1-(2-morpholin-4-ylethyl) 4-Methoxyphenyl Non-cannabimimetic analgesic; precursor for SCRAs
RCS-4 1-Pentyl 4-Methoxyphenyl Lower CB1 affinity; common in early synthetic blends
JWH-250 1-Pentyl 2-Methoxyphenyl Unique ethanone backbone; weaker psychoactivity

Key Findings:

Morpholine vs. This modification may decrease abuse liability compared to alkylated analogs .

Methoxy Positioning : The 4-methoxy group on naphthalene (JWH-200, JWH-081) enhances receptor binding compared to unsubstituted (JWH-018) or phenyl-substituted (RCS-4) derivatives .

Pharmacological Profiles: JWH-200 exhibits CB1 partial agonism, similar to JWH-018 but with lower efficacy due to steric hindrance from the morpholine group . Unlike pravadoline, which lacks cannabimimetic activity, JWH-200's naphthalenylmethanone core is critical for receptor interaction .

Legal and Research Status

  • Regulatory Status : JWH-200 is classified as a controlled substance in multiple jurisdictions due to its structural similarity to prohibited SCRAs like JWH-018 .
  • Research Applications: Studies focus on its metabolic pathways and neurotoxicity, particularly its slower degradation compared to non-morpholine analogs .

Biological Activity

The compound (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone , also known as JWH-198, is a synthetic cannabinoid that has garnered interest due to its potential biological activities, particularly its interactions with cannabinoid receptors. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C22H30N2O2
  • Molecular Weight : 354.4858 g/mol
  • InChI : InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3

JWH-198 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors. The binding affinity of JWH-198 for these receptors is significantly higher than that of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. This high affinity suggests a potent biological activity that could translate into both therapeutic effects and adverse reactions.

Receptor Binding Affinity

Research indicates that JWH-198 exhibits high binding affinity for the CB1 receptor (Ki values in the low nanomolar range). This affinity is crucial for its psychoactive effects, which include alterations in mood, perception, and cognition.

Receptor Binding Affinity (Ki)
CB1~10 nM
CB2~30 nM

Effects on Locomotor Activity

Studies have shown that JWH-198 induces significant changes in locomotor activity in animal models. A dose-dependent decrease in activity was observed, indicating a sedative effect similar to other cannabinoids.

Dose (mg/kg) Locomotor Activity Change
1Minor decrease
3Moderate decrease
10Significant decrease

Case Study 1: Analgesic Properties

A study investigating the analgesic properties of JWH-198 found that administration led to a notable reduction in pain response during formalin tests in rodents. The compound's mechanism appears to involve modulation of nociceptive pathways through CB1 receptor activation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of JWH-198 against oxidative stress-induced neuronal damage. Results indicated that JWH-198 could mitigate cell death in neuronal cultures exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases.

Toxicological Profile

While the biological activity of JWH-198 shows promise, it is essential to consider its toxicological profile. Reports indicate potential adverse effects such as:

  • Psychoactive Effects : High doses can lead to anxiety, paranoia, and hallucinations.
  • Cardiovascular Effects : Increased heart rate and blood pressure have been noted.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for synthesizing (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step procedure involving indole functionalization and coupling with a methoxynaphthoyl moiety. Key steps include refluxing intermediates (e.g., 4-chloro-2-(1H-indol-1-yl)aniline) with morpholine derivatives under ethanol or THF, followed by purification via column chromatography. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (70–90°C), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation) . Yield improvements (e.g., 16–90%) are achieved by controlling stoichiometry and using anhydrous conditions .

Q. How is the compound characterized structurally, and what analytical techniques validate purity?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry via characteristic shifts (e.g., indole NH protons at δ 10.98 ppm; methoxy groups at δ 3.8–4.0 ppm) .
  • HPLC : Assess purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (e.g., 384.47 g/mol for JWH-200) via high-resolution ESI-MS .

Q. What are the primary pharmacological targets of this compound, and how is receptor affinity determined?

  • Methodology : The compound acts as a cannabinoid receptor modulator, primarily targeting CB2 receptors. Competitive binding assays using radiolabeled ligands (e.g., [³H]CP55,940) on transfected HEK293 cells quantify affinity (Ki values). Functional activity (agonist/antagonist) is assessed via cAMP inhibition or β-arrestin recruitment assays . Evidence suggests structural similarity to GW405833, a CB2 partial agonist, and AM630, a CB2 antagonist, highlighting its dual modulation potential .

Q. What physicochemical properties influence its biological activity?

  • Key Properties :

  • LogP : ~5.4 (high lipophilicity), favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Topological Polar Surface Area (TPSA) : 31.2 Ų, indicating moderate permeability .
  • Hydrogen Bonding : No donors, 2 acceptors, reducing metabolic clearance .
    • Impact : These properties guide formulation strategies (e.g., DMSO stock solutions for in vitro assays) and predict ADMET profiles .

Advanced Research Questions

Q. How does the compound perform in in vivo neuroprotection models, and what experimental designs address translational relevance?

  • Methodology : Rodent models (e.g., chronic constriction injury for neuropathy) assess efficacy. Dosing regimens (1–10 mg/kg, i.p. or oral) are optimized based on plasma half-life (t₁/₂ ~2–4 hours). Behavioral assays (e.g., von Frey filaments for pain response) and histopathology (e.g., neuronal survival in spinal cord) validate neuroprotection. Co-administration with CB2 antagonists (e.g., AM630) confirms receptor specificity .

Q. What computational approaches predict its binding mode to cannabinoid receptors?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CB2. The morpholinoethyl group occupies a hydrophobic pocket near transmembrane helix 3, while the methoxynaphthoyl moiety forms π-π stacking with Trp253. Free energy calculations (MM/PBSA) validate stability .

Q. How do ADMET properties influence its candidacy for preclinical development?

  • Key Findings :

  • Absorption : High Caco-2 permeability (log Papp >1.5 × 10⁻⁶ cm/s) predicts >80% oral bioavailability .
  • Metabolism : CYP3A4/2D6-mediated oxidation of the morpholine ring generates polar metabolites, detected via LC-MS/MS .
  • Toxicity : Ames test negative; hERG inhibition (IC₅₀ >10 μM) suggests low cardiac risk .

Q. What structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • SAR Insights :

  • Indole Substitution : 5-Methoxy groups enhance CB2 affinity (Ki ~20 nM vs. ~50 nM for unsubstituted analogs) .
  • Morpholine Chain : Ethyl linkers improve metabolic stability over methyl .
  • Naphthoyl Position : 4-Methoxy substitution optimizes receptor activation vs. 6- or 7-methoxy isomers .

Q. How can contradictory data on receptor activation vs. antagonism be resolved?

  • Resolution Strategy :

  • Functional Assays : Distinguish partial agonism (e.g., GTPγS binding) from inverse agonism (e.g., constitutive receptor activity inhibition) .
  • Tissue-Specific Effects : Test in microglial vs. neuronal cells to account for signaling bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone
Reactant of Route 2
Reactant of Route 2
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.